molecular formula C6H2ClFN2 B1592692 5-Chloro-3-fluoropyridine-2-carbonitrile CAS No. 207994-11-4

5-Chloro-3-fluoropyridine-2-carbonitrile

Cat. No. B1592692
Key on ui cas rn: 207994-11-4
M. Wt: 156.54 g/mol
InChI Key: CNRYBSVCHUPCDV-UHFFFAOYSA-N
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Patent
US06204221B1

Procedure details

1.39 g of 3-fluoro-5-chloro-2-pyridinecarboxamide (Example H7) are initially introduced into 8 ml of absolute dioxane, and 1.3 ml of dry pyridine are added. 1.30 ml of trifluoroacetic anhydride are slowly added with a syringe, while stirring and cooling in an ice-bath, and the mixture is subsequently stirred for 30 minutes. The resulting reaction mixture is poured onto 1N hydrochloric acid at 25° C. and extracted with diethyl ether. The ether phase is washed with dilute hydrochloric acid, water, dilute sodium bicarbonate solution and water. After drying over sodium sulfate, the mixture is filtered and the filtrate is concentrated to dryness. 1.14 g of the desired compound are obtained as a slightly violet-coloured solid of melting point 72-73° C.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:9]([NH2:11])=O)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.O1CCOCC1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.Cl>N1C=CC=CC=1>[F:1][C:2]1[C:3]([C:9]#[N:11])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
FC=1C(=NC=C(C1)Cl)C(=O)N
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
1.3 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1.3 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice-bath
STIRRING
Type
STIRRING
Details
the mixture is subsequently stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The ether phase is washed with dilute hydrochloric acid, water, dilute sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=C(C1)Cl)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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